Comprehensive Technical Guide: 5-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 101184-10-5)
Comprehensive Technical Guide: 5-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 101184-10-5)
Executive Summary
In the landscape of modern medicinal chemistry, the synthesis of highly selective cardiovascular therapeutics requires precision-engineered building blocks. 5-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 101184-10-5) is a critical heterocyclic intermediate utilized primarily in the development of positive inotropic agents. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its structural design, and field-proven, self-validating protocols for its synthesis and downstream application in drug discovery.
Physical and Chemical Properties
Understanding the baseline quantitative data of CAS 101184-10-5 is essential for optimizing reaction conditions, particularly regarding its solubility and thermal stability during high-temperature coupling reactions.
| Property | Value / Description |
| Chemical Name | 5-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid |
| CAS Registry Number | 101184-10-5 |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| Appearance | Light yellow to off-white crystalline powder |
| Topological Polar Surface Area (TPSA) | 86.9 Ų |
| Solubility Profile | Soluble in DMSO and DMF; sparingly soluble in cold water |
| Storage Conditions | 0–8°C, desiccated and protected from light |
| Key Functional Groups | Imidazolone core, Carboxylic acid, Ethyl side chain |
Data supported by the .
Mechanistic Insights: Role in Cardiovascular Drug Development
CAS 101184-10-5 serves as the foundational pharmacophore for (imidazolyl)aroylimidazolones, a class of highly potent cyclic AMP phosphodiesterase (PDE3) inhibitors used to treat congestive heart failure.
Causality in Structural Design: The selection of the 5-ethyl substitution on the imidazolone ring is a deliberate design choice driven by Structure-Activity Relationship (SAR) optimization. While unsubstituted or 5-methyl analogs exhibit baseline PDE3 inhibition, the 5-ethyl group provides the precise steric bulk and lipophilicity required to anchor the molecule within the hydrophobic binding pocket of the PDE3 enzyme. This anchoring significantly enhances binding affinity and improves the in vivo selectivity for positive inotropic effects (contractility) over chronotropic (heart rate) and hypotensive liabilities, as detailed by.
Signaling Pathway Impact: By acting as a precursor to PDE3 inhibitors, this compound enables the synthesis of APIs that prevent the degradation of cyclic AMP (cAMP) in cardiac myocytes. Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels. This cascade increases intracellular calcium influx during systole, directly translating to enhanced myocardial contractility.
Synthetic Pathways & Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic stage.
Protocol 1: Synthesis of CAS 101184-10-5
Rationale: The construction of the 2-oxo-2,3-dihydro-1H-imidazole core requires the condensation of an α -amino- β -keto ester with a cyanate source, followed by ester hydrolysis.
Step 1: Cyclization
-
Dissolve ethyl 2-amino-3-oxopentanoate hydrochloride (1.0 eq) in deionized water and cool the reactor to 0°C.
-
Add an aqueous solution of potassium cyanate (KOCN, 1.2 eq) dropwise over 30 minutes, strictly maintaining the internal temperature below 5°C to prevent side reactions.
-
Self-Validation: The reaction mixture will transition from a clear solution to a cloudy suspension as the intermediate (ethyl 5-ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate) precipitates.
-
Filter the precipitate, wash with cold water, and dry under high vacuum.
Step 2: Saponification
-
Suspend the intermediate in a 2M aqueous NaOH solution (3.0 eq) and heat to 60°C for 2 hours.
-
Self-Validation: Complete dissolution of the suspension indicates the formation of the water-soluble sodium salt of the carboxylic acid. TLC (DCM:MeOH 9:1) must confirm the total disappearance of the ester starting material.
-
Cool the solution to 0°C and carefully acidify with 6M HCl to pH 2.0.
-
Collect the precipitated 5-ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid via filtration. Wash with cold water and dry.
Protocol 2: Downstream Application (Synthesis of PDE3 Inhibitor)
Rationale: The carboxylic acid of CAS 101184-10-5 is coupled with an aryl compound using Polyphosphoric Acid (PPA). PPA is specifically chosen because it effectively activates the carboxylic acid by forming a mixed anhydride, facilitating electrophilic aromatic substitution without the need for harsh chlorinating agents (like SOCl₂) that could degrade the sensitive imidazolone ring.
-
Charge a reaction vessel with Polyphosphoric Acid (PPA) and heat to 90°C to reduce viscosity.
-
Add CAS 101184-10-5 (1.0 eq) and the corresponding aryl substrate (e.g., 4-(1H-imidazol-1-yl)benzoic acid, 1.0 eq) to the vigorously stirring PPA.
-
Heat the mixture to 120°C for 6 hours.
-
Self-Validation: Monitor reaction progress by quenching a micro-aliquot in water and analyzing via LC-MS for the product mass [M+H]⁺.
-
Pour the hot mixture over crushed ice with vigorous stirring to precipitate the product. Neutralize the aqueous suspension with NH₄OH to pH 7 to maximize the yield of the cardiotonic API.
Analytical Validation & Quality Control
To ensure the integrity of CAS 101184-10-5 before downstream coupling, a multi-modal analytical framework must be employed:
-
HPLC-UV: The shift from the ester intermediate to the free carboxylic acid results in a significant reduction in retention time on a reverse-phase C18 column due to increased polarity.
-
FT-IR Spectroscopy: The ester carbonyl stretch (~1735 cm⁻¹) disappears, replaced by a broader carboxylic acid O-H stretch (2500–3000 cm⁻¹) and a shifted C=O stretch (~1700 cm⁻¹).
-
¹H NMR (DMSO-d₆): The disappearance of the ethyl ester quartet and triplet signals confirms complete saponification, while the diagnostic triplet and quartet of the 5-ethyl side chain remain intact.
Synthetic Workflow Visualization
Fig 1. Synthetic workflow from precursor to CAS 101184-10-5 and downstream cardiotonic API.
References
-
Hagedorn, A. A., Erhardt, P. W., Lumma, W. C., Wohl, R. A., et al. "Cardiotonic agents. 2. (Imidazolyl)aroylimidazolones, highly potent and selective positive inotropic agents." Journal of Medicinal Chemistry, 1987, 30(8), 1342–1347. URL:[Link]
- Schering AG. "Imidazolonecarbonylarylimidazoles." US Patent 4709043A1, 1987.
-
U.S. Environmental Protection Agency. "5-Ethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid." CompTox Chemicals Dashboard, 2025. URL:[Link]
